molecular formula C10H15N3O B111670 N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide CAS No. 132784-74-8

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

Cat. No.: B111670
CAS No.: 132784-74-8
M. Wt: 193.25 g/mol
InChI Key: ZEQSQAMGUMPKIB-UHFFFAOYSA-N
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Description

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a 2,2-dimethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-amino-2-pyridine.

    Acylation Reaction: The 6-amino-2-pyridine undergoes an acylation reaction with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(6-amino-2-pyridinyl)acetamide: Similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.

    N-(6-amino-2-pyridinyl)benzamide: Features a benzamide group, offering different steric and electronic properties.

Uniqueness: N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide group, which imparts specific steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6-aminopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQSQAMGUMPKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567559
Record name N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132784-74-8
Record name N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132784-74-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,6-diaminopyridine (50.0 g, 0.46 mol) in dioxane (250 mL) was added slowly (1 h) pivaloylchloride (27.9 g, 0.23 mol), dissolved in dioxane (50 mL). The resulting mixture was stirred for 2 h and the white precipitate (2,6-diaminopyridine hydrochloride) filtered off. The organic phase was evaporated to dryness in vacuo, and the crude product recrystalized from n-hexane/ethyl acetate to give the desired product (32.83 g, 74%) as colorless crystals (mp 140-141° C.). 1H NMR (DMSO-d6): δ 8.93 (s, 1H), 7.34 (t, 7.9 Hz, 1H), 7.19 (d, 7.6 Hz, 1H), 6.18 (d, 7.6 Hz, 1H), 5.75 (br. s, 2H), 1.19 (s, 9H). 13C NMR (DMSO-d6): δ 176.5, 158.5, 150.4, 138.4, 103.6, 101.5, 39.4, 27.1. FAB+ MS (m/z): 193.88 M+H+, calc. for C10H15N3O+H+ 194.1293.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
74%

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